
(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and morpholine groups, and an acrylamide moiety conjugated with a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and dimethylformamide.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where the pyrimidine intermediate reacts with morpholine under basic conditions.
Acrylamide Formation: The acrylamide moiety is formed by reacting the pyrimidine-morpholine intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Furan Ring Conjugation: Finally, the furan ring is conjugated to the acrylamide through a Heck reaction, utilizing palladium catalysts and appropriate ligands to ensure the (E)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide double bond can be reduced to form the corresponding saturated amide.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Structural Characteristics
The compound is characterized by:
- Morpholine and Pyrimidine Moieties : These structures enhance its binding affinity to biological targets.
- Furan Substituent : This contributes to the compound's lipophilicity and bioavailability.
- Acrylamide Group : Known for its role in biological activity modulation.
Cancer Research
The compound's role as a kinase inhibitor positions it as a candidate for cancer therapies. Studies have indicated that it can:
- Induce apoptosis in cancer cells by disrupting kinase signaling pathways.
- Reduce tumor growth in preclinical models.
Drug Discovery
In drug discovery, (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide serves as a lead compound for developing new therapeutic agents. Its structural properties allow for:
- Exploration of structure-activity relationships (SAR) to optimize efficacy and selectivity.
- Development of novel analogs that may exhibit improved pharmacokinetic profiles.
Research has demonstrated that this compound can:
- Affect cellular signaling pathways involved in cancer progression.
- Serve as a tool for investigating the role of specific kinases in various diseases.
Case Study 1: Inhibition of PLK4
A study highlighted the compound's ability to inhibit PLK4 effectively. The results indicated:
- IC50 Values : Demonstrated potent inhibition at low micromolar concentrations.
- Mechanistic Insights : The compound disrupted PLK4-mediated signaling, leading to increased apoptosis in cancer cell lines.
Case Study 2: Structure-Activity Relationship Analysis
In another study focusing on SAR, researchers modified the furan and morpholine groups to assess their impact on biological activity. Key findings included:
- Enhanced Binding Affinity : Certain modifications led to increased potency against targeted kinases.
- Selectivity Profiles : Variations resulted in compounds with distinct selectivity for different kinase families.
作用機序
The mechanism of action of (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
(E)-N-(4,6-dimethyl-2-piperidinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a piperidine ring instead of morpholine.
(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of furan.
Uniqueness
(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide is unique due to the combination of its pyrimidine, morpholine, and furan moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for research and development.
生物活性
(E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including antitumor and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure features a morpholinopyrimidine moiety linked to a furan-acrylamide group. The presence of these functional groups contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H18N4O2 |
Molecular Weight | 286.33 g/mol |
IUPAC Name | This compound |
CAS Number | [Not available] |
Research indicates that compounds similar to this compound exhibit significant interaction with DNA. The proposed mechanism involves binding to the minor groove of DNA, which inhibits DNA-dependent enzymes and disrupts cellular proliferation pathways . This mechanism is crucial for its antitumor activity.
Antitumor Activity
The compound has been evaluated for its antitumor potential against various cancer cell lines. A study reported that derivatives with similar structures showed promising results in inhibiting the growth of human lung cancer cell lines A549, HCC827, and NCI-H358. The effectiveness was assessed using MTS cytotoxicity assays in both 2D and 3D culture systems.
Key Findings:
- IC50 Values: The compound exhibited varying IC50 values across different cell lines:
Antimicrobial Activity
In addition to antitumor effects, the compound has shown antimicrobial properties in preliminary studies. Similar furan derivatives have been noted for their ability to inhibit bacterial growth, suggesting that this compound may also possess such activity .
Case Studies
- Cell Line Study : In a comparative study involving various derivatives of morpholinopyrimidine compounds, (E)-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl
特性
IUPAC Name |
(E)-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-16(20-15(22)6-5-14-4-3-9-24-14)13(2)19-17(18-12)21-7-10-23-11-8-21/h3-6,9H,7-8,10-11H2,1-2H3,(H,20,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNTEZVNODUEE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。